N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O3S2 and its molecular weight is 457.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response, as they are involved in the production of prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to have potent anti-inflammatory properties, with compounds showing high IC50 values for COX-1 inhibition and excellent COX-2 SI values . Furthermore, it has been shown to inhibit albumin denaturation .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)10-11-23(18(24)13-6-4-7-14(20)12-13)19-21-17-15(27-19)8-5-9-16(17)28(3,25)26;/h4-9,12H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBMAQKDJWAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.